MBD
Overview
Description
Methyl-CpG-binding domain (MBD) proteins are a family of proteins that bind to DNA containing one or more symmetrically methylated CpGs. These proteins play a crucial role in the regulation of gene expression by recruiting various chromatin remodeling factors and histone deacetylase complexes, leading to chromatin compaction and transcriptional repression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MBD proteins typically involves recombinant DNA technology. The gene encoding the this compound protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that induce the expression of the this compound protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of this compound proteins follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of the this compound protein is optimized through the use of specific growth media and induction conditions. The purification process is scaled up to handle larger volumes, often involving multiple chromatography steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
MBD proteins primarily interact with methylated DNA through non-covalent interactions. They do not undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their function is based on the recognition and binding to methylated CpG sites on DNA .
Common Reagents and Conditions
The binding of this compound proteins to methylated DNA is typically studied using in vitro assays. Common reagents include methylated DNA oligonucleotides, recombinant this compound proteins, and buffers that maintain the appropriate pH and ionic strength for binding .
Major Products Formed
The primary product of the interaction between this compound proteins and methylated DNA is the formation of a stable protein-DNA complex. This complex can then recruit other proteins involved in chromatin remodeling and gene repression .
Scientific Research Applications
MBD proteins have a wide range of applications in scientific research:
Epigenetics: this compound proteins are used to study DNA methylation patterns and their role in gene regulation.
Cancer Research: Abnormal DNA methylation is a hallmark of many cancers.
Developmental Biology: this compound proteins play a role in the regulation of gene expression during development.
Drug Discovery: this compound proteins are potential targets for drug development.
Mechanism of Action
MBD proteins exert their effects by binding to methylated CpG sites on DNA. This binding is mediated by the methyl-CpG-binding domain, which recognizes and interacts with the methyl groups on the DNA. Once bound, this compound proteins recruit chromatin remodeling factors and histone deacetylase complexes, leading to chromatin compaction and transcriptional repression. This mechanism allows this compound proteins to regulate gene expression by preventing the access of transcription factors to the DNA .
Comparison with Similar Compounds
MBD proteins are part of a larger family of proteins involved in DNA methylation and gene regulation. Similar proteins include:
MeCP2: Methyl-CpG-binding protein 2, which also binds to methylated DNA and is involved in gene repression.
MBD1: Another member of the this compound family that binds to methylated DNA and recruits chromatin remodeling factors.
The uniqueness of this compound proteins lies in their specific recognition of methylated CpG sites and their ability to recruit a variety of chromatin remodeling factors, making them versatile regulators of gene expression .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENONFJSMWUIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067805 | |
Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-50-8 | |
Record name | N-[(4-Methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33984-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033984508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33984-50-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240872 | |
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Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | s-Benzofurazanamine, N-[(4-methoxyphenyl)methyl]-7-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.054 | |
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Record name | N-(4-Methoxybenzyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E78Z5W2PR | |
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